

A Technical Guide to the Spectroscopic Analysis of 2-Bromo-N,N-dimethylaniline

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Compound of Interest

Compound Name: 2-Bromo-N,N-dimethylaniline

Cat. No.: B1266224

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-N,N-dimethylaniline**, catering to researchers, scientists, and professionals in drug development. The document summarizes available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines detailed experimental protocols for these techniques, and presents a logical workflow for the spectroscopic analysis of the target compound.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **2-Bromo-N,N-dimethylaniline**. It is important to note that while spectral databases confirm the existence of NMR and IR spectra, detailed peak lists are not always publicly accessible. The data presented here is a combination of observed mass spectrometry peaks and predicted values from spectral databases.

Table 1: Mass Spectrometry Data for **2-Bromo-N,N-dimethylaniline**

Parameter	Value	Source
Molecular Formula	C ₈ H ₁₀ BrN	PubChem[1]
Molecular Weight	200.08 g/mol	PubChem[1]
Monoisotopic Mass	198.99966 Da	PubChem[1]
GC-MS m/z Top Peak	198	PubChem[1]
GC-MS m/z 2nd Highest	200	PubChem[1]
GC-MS m/z 3rd Highest	199	PubChem[1]
Predicted [M+H] ⁺	200.00694	PubChemLite[2]
Predicted [M+Na] ⁺	221.98888	PubChemLite[2]
Predicted [M-H] ⁻	197.99238	PubChemLite[2]

Table 2: Nuclear Magnetic Resonance (NMR) Data for 2-Bromo-N,N-dimethylaniline

While specific, experimentally verified peak lists for ¹H and ¹³C NMR spectra of **2-Bromo-N,N-dimethylaniline** are not readily available in the public domain, spectral databases confirm their existence[3][4]. Based on the structure and data for analogous compounds, the following are expected chemical shift regions:

Nucleus	Functional Group	Expected Chemical Shift (ppm)	Multiplicity
¹ H	Aromatic C-H	~ 6.5 - 7.5	Multiplets
¹ H	N-CH ₃	~ 2.9	Singlet
¹³ C	Aromatic C-Br	~ 110 - 120	Singlet
¹³ C	Aromatic C-N	~ 150	Singlet
¹³ C	Aromatic C-H	~ 110 - 135	Singlets
¹³ C	N-CH ₃	~ 40 - 45	Singlet

Table 3: Infrared (IR) Spectroscopy Data for 2-Bromo-N,N-dimethylaniline

Detailed IR peak assignments for **2-Bromo-N,N-dimethylaniline** are not publicly listed. However, the expected characteristic absorption bands based on its functional groups are tabulated below. The existence of FTIR and ATR-IR spectra for this compound is noted in spectral databases[1][3].

Functional Group	Expected Wavenumber (cm ⁻¹)	Bond Vibration
Aromatic C-H	3000 - 3100	Stretching
Aliphatic C-H (N-CH ₃)	2850 - 3000	Stretching
Aromatic C=C	1450 - 1600	Stretching
C-N	1250 - 1350	Stretching
C-Br	500 - 600	Stretching

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize **2-Bromo-N,N-dimethylaniline**.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring ¹H and ¹³C NMR spectra of aromatic amines like **2-Bromo-N,N-dimethylaniline**.

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-N,N-dimethylaniline** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a solvent that does not have interfering signals in the regions of interest is crucial.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.

- Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 8 to 64 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum to obtain singlets for each unique carbon atom.
 - Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
 - A larger number of scans (e.g., 1024 or more) is generally required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier Transform. Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

2.2 Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

ATR-IR is a convenient method for obtaining the infrared spectrum of liquid samples like **2-Bromo-N,N-dimethylaniline**.

- Sample Preparation: As **2-Bromo-N,N-dimethylaniline** is a liquid, no specific sample preparation is needed.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is essential to subtract the absorbance of the crystal and the surrounding atmosphere.
- Sample Spectrum: Place a small drop of **2-Bromo-N,N-dimethylaniline** onto the ATR crystal, ensuring complete coverage of the crystal surface.

- Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} . The typical spectral range is 4000-400 cm^{-1} .
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

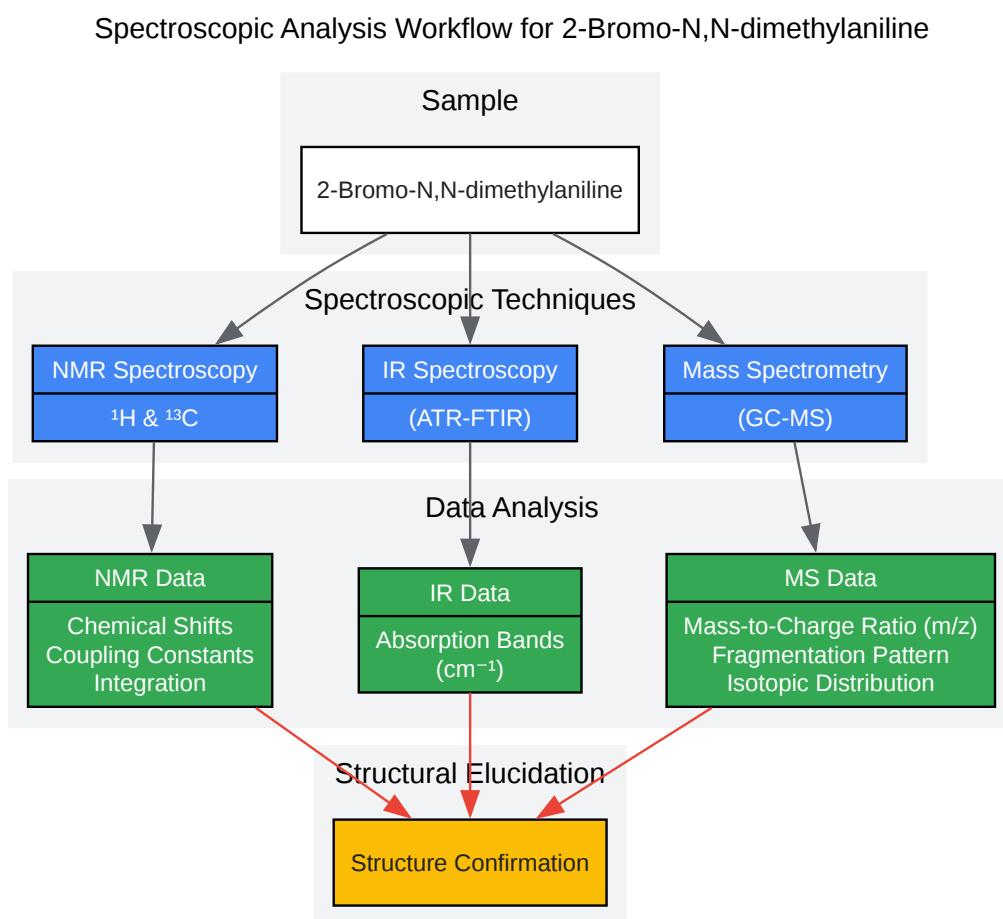
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

- Sample Preparation: Dilute a small amount of **2-Bromo-N,N-dimethylaniline** in a volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A common setup includes a capillary GC column (e.g., a 30 m x 0.25 mm column with a 5% phenyl polysiloxane stationary phase) and a mass spectrometer with electron ionization (EI) capabilities.
- GC Separation:
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This allows for the separation of the analyte from any impurities.
- MS Detection:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or ion trap.
 - Scan Range: m/z 40-400.

- Data Analysis: Identify the peak corresponding to **2-Bromo-N,N-dimethylaniline** in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak and compare it to spectral libraries (e.g., NIST) for confirmation. The molecular ion peak and the isotopic pattern of bromine (^{19}Br and ^{81}Br in an approximate 1:1 ratio) will be key identifiers.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and identification of **2-Bromo-N,N-dimethylaniline**.



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Spectroscopic analysis workflow.

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